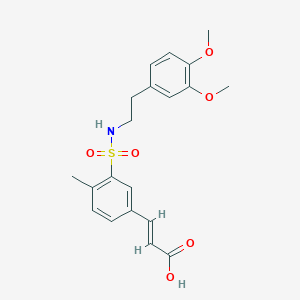
(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid, also known as Compound 25, is a synthetic compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
One study focuses on novel organic sensitizers for solar cell applications, demonstrating the importance of molecular engineering at the level of donor, electron-conducting, and anchoring groups. The research highlights the development of functionalized unsymmetrical organic sensitizers with exceptional photon conversion efficiency when anchored onto TiO2 films, underscoring the potential of carefully designed molecules in enhancing photovoltaic performance (Kim et al., 2006).
Polymer Chemistry and Material Properties
Another significant area of research involves the palladium-catalyzed synthesis of various branched, carboxylic acid-functionalized polyolefins. This work addresses the challenges and opportunities in transitioning from high-pressure free radical copolymerization to transition-metal-catalyzed copolymerization, offering a route to control the microstructure and material properties of copolymers more effectively. The study provides insights into the synthesis and applications of carboxylic acid-functionalized materials, which have great industrial importance (Dai & Chen, 2018).
Advanced Material Functionalization
Research on the surface modification and functionalization of electroactive polymer films via grafting of polyelectrolyte, polyampholyte, and polymeric acids explores the potential for creating stratified surface microstructures and conductive surfaces through graft copolymerization. This approach is significant for the development of advanced materials with tailored surface properties for various applications, including sensors and electronic devices (Kang et al., 1996).
Synthetic Methodologies and Chemical Reactions
The synthesis and separation of isomers of similar acrylic acid derivatives, along with their structural characterization, are crucial for understanding the properties and applications of these compounds. Research in this area contributes to the broader field of organic chemistry and material science by providing foundational knowledge on the synthesis, properties, and potential applications of acrylic acid derivatives and related molecules (Chenna et al., 2008).
properties
IUPAC Name |
(E)-3-[3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-14-4-5-15(7-9-20(22)23)13-19(14)28(24,25)21-11-10-16-6-8-17(26-2)18(12-16)27-3/h4-9,12-13,21H,10-11H2,1-3H3,(H,22,23)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDWKUOYKUUQF-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2896255.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)

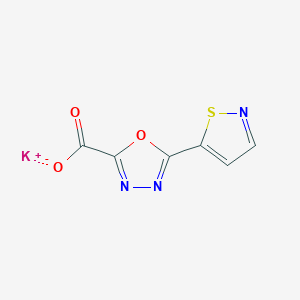
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)
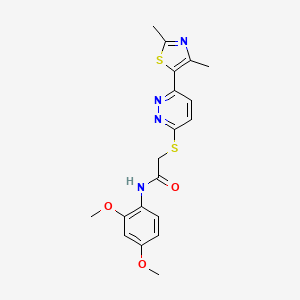



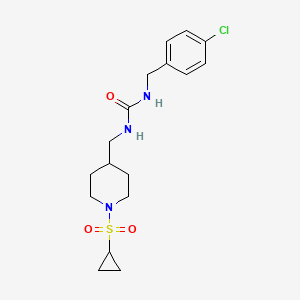
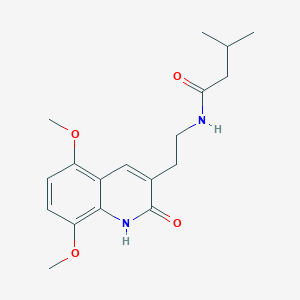
![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)